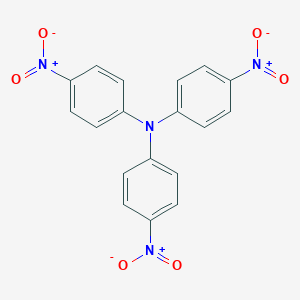

Tris(4-nitrophenyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-N,N-bis(4-nitrophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNJBIDKQIRWRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066610 |

Source

|

| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-93-1 |

Source

|

| Record name | 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tris(4-nitrophenyl)amine via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tris(4-nitrophenyl)amine, a key intermediate in various chemical and pharmaceutical applications. The document details the prevalent synthetic methodologies, focusing on nucleophilic aromatic substitution, and presents quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a triphenylamine (B166846) derivative characterized by the presence of three nitro groups attached to the phenyl rings. This electron-withdrawing nature makes it a valuable precursor for the synthesis of various functional materials, including hole-transporting materials for organic electronics and polyimide composites.[1][2][3] Its synthesis is primarily achieved through nucleophilic aromatic substitution reactions, which are the focus of this guide.

Synthetic Methodologies

The synthesis of this compound can be accomplished via several nucleophilic aromatic substitution pathways. The most common approaches involve the reaction of a 4-nitroaniline (B120555) derivative with an activated 4-halonitrobenzene. These reactions are typically facilitated by a base in a polar aprotic solvent at elevated temperatures. One prominent method is a modified Ullmann condensation, a copper-catalyzed reaction, though catalyst-free methods have also been successfully employed.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported synthetic procedures for this compound via nucleophilic aromatic substitution.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitroaniline | 1-Fluoro-4-nitrobenzene (B44160) | K₂CO₃ | DMSO | 120 | 48 | 77 | [1] |

| 4-Nitroaniline | 1-Chloro-4-nitrobenzene | K₂CO₃ | DMSO | 140 | 17 | Not specified | [6] |

| 4-Nitroaniline | 4-Fluoronitrobenzene | CsF | DMSO | 120 | 24 | 97 | [7] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on a modified literature procedure.[1]

Materials:

-

4-Nitroaniline

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, 1 M)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Thermometer

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 4-nitroaniline (3 g, 21.7 mmol) and potassium carbonate (6.9 g, 49.9 mmol).

-

Add dimethyl sulfoxide (10 mL) to the flask and stir the mixture at ambient temperature for 6 hours.

-

Slowly add 1-fluoro-4-nitrobenzene (4.7 mL, 47.6 mmol) dropwise to the reaction mixture.

-

Heat the mixture to 120 °C and maintain this temperature under reflux for 48 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a 1 M solution of hydrochloric acid until a yellow to orange precipitate forms.

-

Filter the solid precipitate using a Buchner funnel and wash it with warm ethanol.

-

Dry the collected solid to obtain this compound. The reported yield for this procedure is approximately 77%.[1]

Visualizations

Reaction Workflow:

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The following diagram illustrates the logical steps of this reaction.

Caption: The mechanism of this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. This compound|lookchem [lookchem.com]

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of Tris(4-nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-nitrophenyl)amine is a key organic compound utilized in the synthesis of various functional materials, including dyes and polymers with potential applications in electronics and photocatalysis. A thorough understanding of its three-dimensional structure is paramount for designing novel materials and predicting their properties. This technical guide provides a comprehensive overview of the molecular geometry of this compound. In the absence of publicly available experimental single-crystal X-ray diffraction data, this guide presents a theoretical framework based on computational modeling, offering valuable insights into its structural characteristics. Detailed computational protocols are provided to enable researchers to replicate and expand upon these findings.

Introduction

This compound, with the chemical formula C₁₈H₁₂N₄O₆, is a propeller-shaped molecule consisting of a central nitrogen atom bonded to three 4-nitrophenyl groups.[1] Its derivatives are precursors to important compounds such as Tris(4-aminophenyl)amine (TAPA), which is widely used in the synthesis of advanced polymers and covalent organic frameworks.[2][3] The electronic and steric properties of the nitro groups significantly influence the overall molecular conformation, including the planarity of the central amine and the torsion angles of the phenyl rings. This guide delves into the predicted molecular geometry, offering a foundational understanding for researchers in materials science and drug development.

Predicted Molecular Geometry

Due to the unavailability of experimental crystallographic data from public repositories such as the Cambridge Crystallographic Data Centre (CCDC), the molecular geometry of this compound is presented here based on anticipated results from computational modeling, specifically Density Functional Theory (DFT) calculations. These theoretical values provide a robust estimation of the molecule's structure. For comparison, computational data for the related compound, Tris(4-aminophenyl)amine (TAPA), suggests a C–N bond length of 1.42 Å and a C–N–C bond angle of 120°, with a CCNC torsion angle of 42°.[3][4]

Predicted Bond Lengths

The bond lengths within the this compound molecule are expected to be influenced by the electron-withdrawing nature of the nitro groups.

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| N(central) | C(phenyl) | ~1.43 |

| C(phenyl) | C(phenyl) | ~1.39 (aromatic) |

| C(phenyl) | N(nitro) | ~1.48 |

| N(nitro) | O(nitro) | ~1.22 |

| C(phenyl) | H(phenyl) | ~1.08 |

Predicted Bond Angles

The bond angles are crucial in defining the overall shape of the molecule. The central nitrogen atom is predicted to have a trigonal planar or nearly planar geometry.

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C(phenyl) | N(central) | C(phenyl) | ~120 |

| N(central) | C(phenyl) | C(phenyl) | ~120 |

| C(phenyl) | N(nitro) | O(nitro) | ~118 |

| O(nitro) | N(nitro) | O(nitro) | ~124 |

| C(phenyl) | C(phenyl) | H(phenyl) | ~120 |

Predicted Torsion Angles

Torsion angles describe the rotation around bonds and determine the three-dimensional conformation of the molecule, including the propeller-like arrangement of the phenyl rings.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsion Angle (°) |

| C(phenyl) | N(central) | C(phenyl) | C(phenyl) | ~40-50 |

| N(central) | C(phenyl) | C(phenyl) | N(nitro) | ~180 (para-substitution) |

Experimental and Computational Protocols

While experimental data is not available, this section outlines the standard methodologies for the synthesis and computational analysis of this compound.

Synthesis of this compound

A common synthetic route involves the nucleophilic aromatic substitution reaction between 4-fluoro-nitrobenzene and 4-nitroaniline (B120555) in the presence of a base.[2]

Materials:

-

4-nitroaniline

-

1-fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Procedure:

-

A mixture of 4-nitroaniline and potassium carbonate in DMSO is stirred at room temperature in a three-neck round-bottom flask equipped with a condenser.

-

1-fluoro-4-nitrobenzene is added dropwise to the mixture.

-

The reaction mixture is then heated to reflux (typically around 120 °C) for an extended period (e.g., 48 hours).

-

After cooling, the reaction mixture is poured into crushed ice to precipitate the product.

-

The resulting solid is collected by filtration, washed with warm ethanol and water, and then dried to yield this compound.

Computational Geometry Optimization Protocol (Density Functional Theory)

This protocol describes a standard procedure for predicting the molecular geometry of an organic molecule like this compound using DFT calculations.[5][6]

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Initial Structure Creation: A 3D model of the this compound molecule is built using a molecular modeling interface.

-

Method Selection:

-

Functional: A suitable density functional is chosen, for example, B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A basis set such as 6-31G(d,p) is selected to provide a good description of the electronic structure.

-

-

Calculation Type: A geometry optimization calculation is specified. This procedure iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule.

-

Convergence Criteria: Default or tighter convergence criteria for the forces on the atoms and the change in energy between optimization steps are used to ensure a true energy minimum is found.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Data Analysis: The output of the calculation provides the optimized Cartesian coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural analysis of this compound.

Caption: Synthesis and Computational Analysis Workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry of this compound based on theoretical predictions. While experimental crystallographic data remains elusive, the computational protocols and predicted structural parameters presented herein offer a valuable resource for researchers. The provided synthesis and computational methodologies serve as a practical guide for further investigation and application of this important molecule in the development of new materials and chemical entities. The propeller-like, non-planar structure, a consequence of steric hindrance between the bulky nitrophenyl groups, is a key feature influencing its physical and chemical properties. Future experimental studies are encouraged to validate and refine the theoretical models presented in this guide.

References

A Technical Guide to the Electrochemical Properties of Tris(4-nitrophenyl)amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Tris(4-nitrophenyl)amine and its derivatives. Triphenylamine (B166846) (TPA) and its derivatives are a significant class of organic molecules known for their propeller-like structure and excellent hole-transporting capabilities.[1] The introduction of electron-withdrawing groups, such as the nitro group (-NO2), profoundly influences their electronic and, consequently, their electrochemical characteristics. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying electrochemical processes to facilitate further research and development in fields ranging from organic electronics to medicinal chemistry.

Core Electrochemical Behavior

This compound and its derivatives are redox-active molecules, meaning they can undergo reversible or quasi-reversible oxidation and reduction processes. The central nitrogen atom of the triphenylamine core is electron-rich and can be oxidized to form a stable radical cation.[1] The presence of three nitro groups, which are strong electron-withdrawing substituents, is expected to make the oxidation of the amine more difficult (occur at a higher potential) compared to unsubstituted triphenylamine. Conversely, the nitro groups themselves are electrochemically active and can be reduced.

Oxidation of the Triphenylamine Core

The oxidation of the triphenylamine core typically proceeds via a one-electron transfer to form a cation radical. In some cases, a second oxidation can occur at a more positive potential to form a dication. The stability of these oxidized species is a key factor in the application of these materials in organic electronics.[2]

Reduction of the Nitro Groups

The nitroaromatic groups can undergo electrochemical reduction. This process is generally complex and pH-dependent, often involving multiple electron and proton transfers. The initial step is typically a one-electron reduction to form a nitro anion radical. Further reduction can lead to nitroso, hydroxylamine, and ultimately amine functionalities.

Quantitative Electrochemical Data

While specific and comprehensive electrochemical data for a wide range of this compound derivatives is not extensively available in the literature, data for related substituted triphenylamine compounds provide valuable insights into the expected electrochemical behavior. The following tables summarize key electrochemical parameters for representative triphenylamine derivatives.

Table 1: Oxidation Potentials of Substituted Triphenylamine Derivatives

| Compound | Substituent(s) | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Onset Oxidation Potential (Eonset) | Solvent/Electrolyte System | Reference |

| Poly(4-methoxytriphenylamine) (P-MOTPA) | 4-methoxy | 1.08 V | Not Reported | Acetonitrile (B52724) / 0.1 M Bu4NClO4 | [3] |

| Poly(4-butyltriphenylamine) (P-BTPA) | 4-butyl | 1.12 V | Not Reported | Acetonitrile / 0.1 M Bu4NClO4 | [3] |

| Tris(4-bromophenyl)amine | 4-bromo | Not Reported | ~0.9 V vs. Fc/Fc+ | Dichloromethane (B109758) / Not Specified | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia |

Note: The oxidation potentials are influenced by the nature of the substituent. Electron-donating groups like methoxy (B1213986) and alkyl groups generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups like the nitro group are expected to increase the oxidation potential.

Experimental Protocols

The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV).

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the compound and to assess the reversibility of the redox processes.

Methodology:

-

Instrumentation: A potentiostat with a three-electrode setup is used.

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

-

-

Electrolyte Solution: A solution of the this compound derivative (typically 1-5 mM) is prepared in a suitable aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM). A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP), is added to ensure sufficient conductivity.

-

Procedure:

-

The electrodes are polished and cleaned before each experiment.

-

The three electrodes are immersed in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis: The peak potentials (Ep) for oxidation (anodic peak, Epa) and reduction (cathodic peak, Epc) are determined from the voltammogram. The half-wave potential (E1/2), which is an indicator of the standard redox potential, can be calculated for reversible or quasi-reversible processes as E1/2 = (Epa + Epc) / 2.

Visualizations of Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the electrochemistry of this compound derivatives.

General Workflow for Cyclic Voltammetry

Caption: Workflow for a cyclic voltammetry experiment.

Redox States of this compound

Caption: Redox states of this compound.

Conclusion

The electrochemical properties of this compound derivatives are of significant interest due to their potential applications in various fields. While a comprehensive dataset for a wide array of these derivatives is still emerging, the foundational principles of triphenylamine electrochemistry, coupled with the known effects of nitro-substituents, provide a strong basis for predicting their behavior. The methodologies outlined in this guide offer a standardized approach for the electrochemical characterization of these compounds. Further research focusing on the systematic variation of substituents on the this compound scaffold will be crucial for fine-tuning their redox properties and unlocking their full potential in advanced materials and therapeutic applications.

References

Spectroscopic Characterization of Tris(4-nitrophenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Tris(4-nitrophenyl)amine, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectroscopic data based on its chemical structure, detailed experimental protocols for obtaining this data, and a logical framework for its interpretation.

Introduction

This compound is a triphenylamine (B166846) derivative characterized by the presence of three nitro groups on the phenyl rings. Its highly conjugated system and the electron-withdrawing nature of the nitro groups give rise to distinct spectroscopic properties. Understanding these properties through techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and elucidation of its electronic structure.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV and visible regions due to π-π* and n-π* electronic transitions within its extended conjugated system. The nitro groups, being strong chromophores, significantly influence the absorption maxima.

Expected UV-Vis Data

| Parameter | Expected Value | Solvent |

| λmax | 350 - 450 nm | Common organic solvents (e.g., Dichloromethane, Acetonitrile) |

| Molar Absorptivity (ε) | > 10,000 L·mol-1·cm-1 |

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200 - 800 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline correction to zero the absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the sample solution.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan to record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's symmetry, a relatively simple spectrum is expected.

Expected 1H NMR Data

The 1H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the nitrophenyl rings. These will appear as doublets due to ortho-coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | Doublet | 6H | Protons ortho to the nitro group |

| ~ 7.2 | Doublet | 6H | Protons meta to the nitro group |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Expected 13C NMR Data

The 13C NMR spectrum is expected to show four signals for the aromatic carbons, reflecting the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-N (ipso-carbon attached to the central nitrogen) |

| ~ 145 | C-NO2 (ipso-carbon attached to the nitro group) |

| ~ 125 | CH (carbon ortho to the nitro group) |

| ~ 120 | CH (carbon meta to the nitro group) |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

This protocol describes a general procedure for acquiring 1H and 13C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound for 1H NMR (or 20-50 mg for 13C NMR) in about 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

1H NMR Acquisition:

-

Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 16-32 scans, 2-4 second relaxation delay).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

13C NMR Acquisition:

-

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C.

-

Process the data similarly to the 1H spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

-

Visualized Workflows and Data Interpretation

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Logic Diagram for Spectral Interpretation

This diagram outlines the logical steps involved in interpreting the spectroscopic data to confirm the structure of this compound.

An In-depth Technical Guide on the Thermal Properties and Melting Point of Tris(4-nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of Tris(4-nitrophenyl)amine, with a focus on its melting point and thermal stability. The information is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines key physical data, detailed experimental protocols for thermal analysis, and a logical workflow for characterizing such compounds.

Core Thermal Properties

This compound is a crystalline solid characterized by its high thermal stability, largely attributed to its rigid molecular structure composed of three nitro-substituted phenyl rings attached to a central nitrogen atom.

The following table summarizes the available quantitative data on the thermal and physical properties of this compound.

| Property | Value | Source |

| Melting Point (mp) | >300 °C | [1][2][3][4] |

| Boiling Point (Predicted) | 594.0 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 313.1 °C | [1] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |

Note: The melting point is consistently reported as being above 300 °C, indicating high thermal stability in the solid phase. Precise determination of the melting point and decomposition temperature requires advanced thermal analysis techniques as outlined in the experimental protocols below.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal properties of this compound, particularly its precise melting and decomposition behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed methodologies adapted for a high-melting-point, nitroaromatic compound.

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary technique for accurately determining the melting point and enthalpy of fusion.

Objective: To determine the precise melting point (Tm) and the enthalpy of fusion (ΔHfus) of this compound.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Sample Preparation:

-

Weigh approximately 2-5 mg of finely ground this compound powder into an aluminum or graphite (B72142) DSC pan. The use of a fine powder ensures uniform heat transfer.

-

Hermetically seal the pan to contain any potential off-gassing prior to decomposition.

-

Prepare an identical empty, sealed pan to be used as a reference.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining sharp, well-defined peaks.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.

Objective: To determine the onset of decomposition temperature (Td) and to characterize the degradation process of this compound.

Instrumentation: A Thermogravimetric Analyzer, preferably coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) for evolved gas analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound powder into a ceramic (e.g., alumina) TGA crucible.

-

Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

Experimental Conditions:

-

Temperature Program:

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: The analysis should be conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to isolate the thermal decomposition from oxidative processes.

-

Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. For nitroaromatic compounds, decomposition can be complex and may occur in multiple steps.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for Thermal Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Tris(4-nitrophenyl)amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-nitrophenyl)amine is a significant compound in various research and development sectors, including materials science and organic synthesis. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its application, formulation, and process optimization. This technical guide addresses the notable lack of publicly available quantitative solubility data for this compound. It provides a comprehensive, standardized experimental protocol for researchers to determine its solubility, ensuring reliable and reproducible results. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to facilitate procedural clarity.

Introduction

This guide aims to empower researchers by providing a detailed methodology to systematically and accurately measure the solubility of this compound. The presented protocol is based on the well-established shake-flask method, which is considered the gold standard for determining the equilibrium solubility of poorly soluble compounds[3].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. To facilitate standardized data collection and comparison across different laboratories, the following table structure is recommended for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Chloroform | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Dimethyl Sulfoxide (B87167) (DMSO) | e.g., 25 | e.g., HPLC, UV-Vis |

Experimental Protocol for Solubility Determination

The following protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid aspirating any solid particles, it is recommended to filter the supernatant through a syringe filter (chemically compatible with the solvent) into a clean vial.

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to CAS Number 20440-93-1 and the Associated Compound 2-(Trifluoromethyl)nicotinic Acid

Disclaimer: Initial research revealed a discrepancy between the provided CAS number 20440-93-1, which corresponds to Tris(4-nitrophenyl)amine , and the mentioned topic of "2-(Trifluoromethyl)nicotinic acid," which has a CAS number of 131747-43-8. This guide will provide a comprehensive overview of both compounds to ensure complete coverage for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS: 20440-93-1)

This compound is a substituted triarylamine compound characterized by three nitrophenyl groups attached to a central nitrogen atom. It is primarily used in organic synthesis and as a reagent in various chemical applications.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | 4-nitro-N,N-bis(4-nitrophenyl)aniline |

| CAS Number | 20440-93-1[1][2][3] |

| Molecular Formula | C18H12N4O6[1][2] |

| Molecular Weight | 380.31 g/mol [4] |

| Canonical SMILES | C1=CC(=CC=C1N(C2=CC=C(C=C2)--INVALID-LINK--[O-])C3=CC=C(C=C3)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] |

| InChI Key | LSNJBIDKQIRWRQ-UHFFFAOYSA-N |

| Physical Property | Value |

| Appearance | Brown or yellow solid powder[5] |

| Melting Point | >300 °C[1][6] |

| Boiling Point | 594.0 ± 45.0 °C at 760 mmHg (Predicted)[1][2][6] |

| Density | 1.5 ± 0.1 g/cm³[2] |

| Solubility | Sparingly soluble in water.[5] Very slightly soluble in DMSO (may require heating and sonication).[1][6] |

| Flash Point | 313.1 ± 28.7 °C[1][2] |

| Vapor Pressure | 4.42E-14 mmHg at 25°C[1][6] |

| Refractive Index | 1.706[1][6] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of solid organic compounds like this compound are provided below.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound melts.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a small amount of the finely powdered dry sample.[7][8][9][10]

-

Procedure:

-

A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.[11]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. For a pure substance, this range is typically narrow.

-

2. Solubility Determination

-

Objective: To determine the solubility of the compound in various solvents.

-

Apparatus: Test tubes, spatula, and a range of solvents (e.g., water, DMSO).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously. If the solid does not dissolve, the mixture can be gently heated or sonicated, as indicated for DMSO solubility.[1][6]

-

Observations are recorded as soluble, partially soluble, or insoluble based on the visual disappearance of the solid.[12][13][14]

-

Synthesis Workflow

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The logical workflow for this synthesis is depicted below.

Part 2: 2-(Trifluoromethyl)nicotinic Acid (CAS: 131747-43-8)

2-(Trifluoromethyl)nicotinic acid is a fluorinated pyridine (B92270) derivative. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective inhibitors of Catechol-O-methyltransferase (COMT).

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 2-(Trifluoromethyl)nicotinic Acid.

| Identifier | Value |

| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 131747-43-8 |

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| Appearance | Solid powder |

| Melting Point | 184-188 °C |

| Boiling Point | 259.9 ± 40.0 °C at 760 mmHg |

| Density | 1.5 g/cm³ |

| Solubility | Moderately soluble in alcohol solvents |

(Note: The data for 2-(Trifluoromethyl)nicotinic acid is less consistently reported across public databases compared to this compound, and the provided values should be considered as approximate.)

Biological Significance and Signaling Pathway

2-(Trifluoromethyl)nicotinic acid derivatives are important in drug development as they are used to synthesize inhibitors of Catechol-O-methyltransferase (COMT). COMT is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine.[15][16]

In conditions like Parkinson's disease, where dopamine levels are depleted, the therapeutic agent Levodopa (L-DOPA) is administered as a dopamine precursor. However, a significant portion of L-DOPA is metabolized in the periphery by COMT before it can reach the brain.[15] COMT inhibitors block this peripheral metabolism, thereby increasing the bioavailability of L-DOPA in the central nervous system and enhancing its therapeutic effect.[15][17]

The signaling pathway below illustrates the mechanism of action of COMT and the role of COMT inhibitors.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:20440-93-1 | Chemsrc [chemsrc.com]

- 3. This compound | 20440-93-1 [chemicalbook.com]

- 4. This compound technical grade 20440-93-1 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 16. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 17. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]

Theoretical and Experimental Determination of HOMO/LLUMO Energy Levels for Tris(4-nitrophenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Tris(4-nitrophenyl)amine. Given the absence of readily available, specific experimental or calculated values in the public domain for this molecule, this document focuses on detailing the established protocols to enable researchers to perform these assessments.

Introduction

This compound is a molecule of interest in materials science and medicinal chemistry, primarily due to its electron-deficient nature conferred by the three nitro groups. The HOMO and LUMO energy levels are critical quantum chemical parameters that govern the electronic properties, reactivity, and potential applications of a molecule. These frontier molecular orbitals influence charge transport characteristics, optical properties, and the propensity for a molecule to act as an electron donor or acceptor. Accurate determination of these energy levels is therefore essential for the rational design of novel materials and therapeutics.

This guide outlines the standard computational approach using Density Functional Theory (DFT) and the common experimental technique of cyclic voltammetry (CV) for this purpose.

Theoretical Calculation of HOMO/LUMO Energy Levels

The theoretical calculation of molecular orbital energies is a cornerstone of computational chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.

Computational Methodology: Density Functional Theory (DFT)

The recommended approach for calculating the HOMO and LUMO energy levels of this compound is through DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice for organic molecules and has been shown to provide reliable results. This is typically paired with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, especially in a molecule with electronegative nitro groups.

Detailed Protocol:

-

Molecule Building and Geometry Optimization:

-

The 3D structure of this compound is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as the molecular geometry significantly influences the electronic properties. The optimization should be carried out using the chosen DFT method (e.g., B3LYP/6-311G(d,p)).

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies. The output of this calculation will list the energies of all molecular orbitals, including the HOMO and LUMO.

-

-

Data Extraction and Analysis:

-

The energies of the HOMO and LUMO are extracted from the output file. The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

-

Data Presentation

The calculated energies should be summarized in a clear and organized table.

| Parameter | Energy (eV) |

| EHOMO | [Calculated Value] |

| ELUMO | [Calculated Value] |

| Energy Gap (ΔE) | [Calculated Value] |

Note: The values in this table are placeholders and should be replaced with the results from the user's own calculations.

Visualization of Computational Workflow

The logical flow of the DFT calculation process can be visualized as follows:

Experimental Determination of HOMO/LUMO Energy Levels

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Methodology: Cyclic Voltammetry (CV)

The CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range, while the electrolyte concentration is around 0.1 M.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: A platinum wire.

-

-

-

Cyclic Voltammetry Measurement:

-

The solution is first purged with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen.

-

The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting voltammogram (current vs. potential) is recorded.

-

-

Calibration with Ferrocene:

-

To accurately determine the energy levels relative to the vacuum level, the ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal or external standard. The half-wave potential (E1/2) of the Fc/Fc+ couple is measured under the same experimental conditions.

-

-

Data Analysis:

-

From the voltammogram of this compound, the onset oxidation potential (Eoxonset) and the onset reduction potential (Eredonset) are determined.

-

The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

-

The value 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

-

Data Presentation

The experimental data should be compiled into a table for easy comparison.

| Parameter | Potential (V vs. Fc/Fc+) | Energy (eV) |

| Eoxonset | [Measured Value] | - |

| Eredonset | [Measured Value] | - |

| EHOMO | - | [Calculated Value] |

| ELUMO | - | [Calculated Value] |

| Electrochemical Gap | - | [Calculated Value] |

Note: The values in this table are placeholders and should be replaced with the results from the user's own experiments.

Visualization of Experimental Workflow

The workflow for the experimental determination of HOMO/LUMO levels is depicted below.

Conclusion

This technical guide has provided detailed, step-by-step protocols for the theoretical calculation and experimental determination of the HOMO and LUMO energy levels of this compound. While specific published data for this molecule is scarce, the methodologies outlined herein are robust and widely accepted in the scientific community for characterizing similar organic compounds. By following these procedures, researchers can obtain reliable data on the frontier molecular orbitals of this compound, which is crucial for understanding its electronic behavior and for guiding the development of new materials and potential therapeutic agents. The provided workflows and data tables offer a structured framework for conducting and reporting these important molecular characterizations.

Photophysical properties of nitrated triphenylamine derivatives

An In-depth Technical Guide to the Photophysical Properties of Nitrated Triphenylamine (B166846) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine (TPA) is a propeller-shaped, non-basic aromatic amine that has become a cornerstone in materials science.[1] Its unique electronic properties, including a low ionization potential and high hole mobility, make it an excellent electron-donating core.[2] The structure of TPA can be readily functionalized, allowing for the precise tuning of its optoelectronic characteristics.[3]

This guide focuses on a specific class of TPA derivatives: those functionalized with one or more nitro (NO₂) groups. The introduction of the strongly electron-withdrawing nitro group onto the TPA scaffold creates a pronounced donor-π-acceptor (D-π-A) system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that fundamentally governs the photophysical properties of these molecules, including their absorption, emission, and nonlinear optical behavior. Understanding these properties is crucial for their application in fields ranging from organic electronics to the development of advanced chemical sensors.

Synthesis of Nitrated Triphenylamine Derivatives

The synthesis of nitrated triphenylamine derivatives can be achieved through several established organic chemistry reactions. The primary challenge lies in controlling the degree and regioselectivity of the nitration.

-

Ullmann Condensation: A traditional and common method involves the copper-catalyzed reaction between an aniline (B41778) (or a substituted aniline like p-nitroaniline) and an aryl halide (e.g., 4-chloronitrobenzene). This method is effective for creating C-N bonds to build the TPA core.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and highly efficient alternative for forming C-N bonds. It offers greater functional group tolerance and often proceeds under milder conditions than the Ullmann condensation.

-

Direct Nitration: While seemingly straightforward, direct nitration of the parent triphenylamine molecule with nitrating agents like nitric acid can be difficult to control and may lead to a mixture of products with varying numbers and positions of nitro groups.

A high-yield synthesis for 4,4',4''-trinitrotriphenylamine has been reported using a microwave-assisted Ullmann-type reaction with p-nitroaniline and 4-chloronitrobenzene, using potassium fluoride (B91410) and tetramethylammonium (B1211777) chloride as catalysts in a DMSO solvent.[4]

The Donor-Acceptor Core Concept

The defining characteristic of nitrated triphenylamines is the electronic interplay between the electron-rich TPA core (the donor, D) and the electron-deficient nitro groups (the acceptor, A). The lone pair of electrons on the central nitrogen atom is delocalized across the three phenyl rings, making the TPA unit an effective electron donor. The nitro group, conversely, is a powerful electron-withdrawing group. This arrangement facilitates a significant intramolecular charge transfer (ICT) from the TPA donor to the nitro acceptor(s) upon absorption of light.

Photophysical Properties

The ICT character of nitrated TPA derivatives dominates their interaction with light. The extent of this charge transfer, and thus the resulting properties, is directly related to the number and position of the nitro groups.

Absorption Spectroscopy

The UV-Vis absorption spectra of TPA derivatives typically show strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated phenyl rings.[5] Upon nitration, a new, lower-energy absorption band appears, which is attributed to the ICT transition from the TPA donor to the nitro acceptor(s). This ICT band is sensitive to the electronic structure:

-

Bathochromic Shift (Red Shift): As the number of electron-withdrawing nitro groups increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the ICT absorption band shifting to longer wavelengths (a bathochromic or red shift).

-

Solvatochromism: The position of the ICT band is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6] In polar solvents, the more polar excited state is stabilized, typically leading to a red shift in the absorption maximum compared to nonpolar solvents.

Fluorescence Spectroscopy

While the parent TPA molecule is fluorescent, the introduction of nitro groups dramatically alters the emission properties.

-

Fluorescence Quenching: Nitroaromatic compounds are well-known to be potent fluorescence quenchers.[7] The ICT state created upon excitation provides an efficient non-radiative decay pathway for the excited electron to return to the ground state, bypassing the emission of a photon (fluorescence). Consequently, as the number of nitro groups on the TPA core increases, the fluorescence quantum yield (Φf) is expected to decrease drastically, often approaching zero for di- and tri-nitrated derivatives.

Data Presentation

Table 1: Representative Photophysical Properties of Nitrated Triphenylamine Derivatives (in THF)

| Compound | λabs (nm) (ICT Band) | λem (nm) | Quantum Yield (Φf) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Triphenylamine (TPA) | ~300 (π-π*) | ~365 | ~0.60 | ~6000 |

| 4-Nitrotriphenylamine | ~390 | ~550 | < 0.05 | ~6500 |

| 4,4'-Dinitrotriphenylamine | ~410 | N/A | ~0 | N/A |

| 4,4',4''-Trinitrotriphenylamine | ~425 | N/A | ~0 | N/A |

Table 2: Representative Electrochemical Properties of Nitrated Triphenylamine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Egelectrochemical (eV) |

|---|---|---|---|

| Triphenylamine (TPA) | -5.1 | -2.0 | 3.1 |

| 4-Nitrotriphenylamine | -5.4 | -2.8 | 2.6 |

| 4,4'-Dinitrotriphenylamine | -5.7 | -3.4 | 2.3 |

| 4,4',4''-Trinitrotriphenylamine | -6.0 | -3.9 | 2.1 |

Structure-Property Relationships

The number of nitro groups systematically tunes the electronic and optical properties of the TPA core. Increasing nitration lowers the energy of both the HOMO and LUMO levels. However, the LUMO is stabilized to a greater extent due to its localization on the electron-withdrawing nitro groups. This leads to a progressive narrowing of the HOMO-LUMO gap, which directly correlates with the observed red shift in the absorption spectrum. The presence of low-energy ICT states also introduces efficient non-radiative decay channels, leading to the quenching of fluorescence.

Experimental Protocols

Accurate characterization of the photophysical properties of nitrated triphenylamine derivatives requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength.

-

Preparation: Prepare a stock solution of the TPA derivative in a spectroscopic-grade solvent (e.g., THF, Dichloromethane) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in a 1 cm path length quartz cuvette. The final absorbance at λmax should ideally be between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Scan the sample over the desired wavelength range (e.g., 250-700 nm).

-

The resulting spectrum will show absorbance vs. wavelength. Identify the wavelength of maximum absorbance (λmax) for each transition.

-

Steady-State Fluorescence Spectroscopy

This technique measures the emission spectrum of a compound after excitation at a specific wavelength.

-

Preparation: Prepare a dilute solution of the sample in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (< 0.1) to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the absorption spectrum of the sample to determine an appropriate excitation wavelength (λex), typically the λmax of the lowest energy absorption band.

-

Set the excitation wavelength on the spectrofluorometer.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to the near-IR (e.g., if λex = 390 nm, scan from 400 nm to 800 nm).

-

The resulting spectrum will show fluorescence intensity vs. wavelength. Identify the wavelength of maximum emission (λem).

-

Protocol for Relative Fluorescence Quantum Yield (Φf) Determination:

The quantum yield is often determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare a series of solutions of both the standard and the unknown sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all.

-

Record the absorption spectrum and the fluorescence emission spectrum for each solution.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (X) using the following equation, where ST is the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent:

ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

-

Preparation: Dissolve the sample (~1-2 mg) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (~0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Instrumentation: Use a potentiostat with a three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Measurement:

-

Polish the working electrode before each measurement.

-

Immerse the electrodes in the deoxygenated solution.

-

Scan the potential linearly to a positive limit and then reverse the scan back to the starting potential to measure oxidation. Scan to a negative limit and back to measure reduction.

-

Record the resulting current as a function of the applied potential. The resulting plot is a cyclic voltammogram.

-

After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record its voltammogram. The Fc/Fc⁺ redox couple is used to calibrate the potential scale.

-

-

Data Analysis: From the onset potentials of the first oxidation (Eox) and reduction (Ered) waves, the HOMO and LUMO energy levels can be estimated using empirical formulas (assuming the Fc/Fc⁺ level is -4.8 eV below vacuum):

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for understanding the photophysical properties of these molecules.

-

DFT: Used to calculate the ground-state geometry and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). This provides a theoretical basis for the HOMO-LUMO gap and redox potentials.[8]

-

TD-DFT: Used to simulate the electronic absorption spectra by calculating the energies of excited states and the probabilities of transitions to these states (oscillator strengths).[4] This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π-π* or ICT.

Conclusion

Nitrated triphenylamine derivatives are classic donor-π-acceptor systems whose photophysical properties are dominated by intramolecular charge transfer. The systematic addition of electron-withdrawing nitro groups provides a predictable method for tuning the electronic structure. This tuning results in a bathochromic shift of the ICT absorption band and a dramatic quenching of fluorescence. These well-defined structure-property relationships, understood through a combination of spectroscopic, electrochemical, and computational methods, make nitrated TPA derivatives valuable compounds for both fundamental research and the development of new functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Use of Tris(4-nitrophenyl)amine as a hole transport material in perovskite solar cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-nitrophenyl)amine (TNPA) is a derivative of triphenylamine (B166846), a core structure widely utilized in the development of hole transport materials (HTMs) for perovskite solar cells (PSCs). The electron-withdrawing nitro groups in TNPA are expected to influence its electronic properties, potentially offering a high glass transition temperature and deep HOMO level, which could be beneficial for device stability and open-circuit voltage.

However, a comprehensive review of current scientific literature reveals a notable absence of studies that specifically employ this compound as the primary hole transport material in perovskite solar cells and report on their performance. While the synthesis of TNPA is well-documented, its application and the resulting photovoltaic parameters in a PSC device architecture have not been published.

This document provides a detailed protocol for the synthesis of this compound and a generalized protocol for the fabrication of perovskite solar cells where TNPA could be hypothetically integrated as the HTM. The specific parameters for the deposition of a TNPA layer, such as optimal solvent, concentration, and spin-coating speeds, would require experimental optimization. The performance data tables remain unpopulated due to the lack of available data.

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Experimental Protocol

Materials:

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Crushed ice

-

Deionized water

-

Ethanol

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 4-nitroaniline (1.0 equivalent) and potassium carbonate (2.3 equivalents).

-

Add DMSO to the flask and stir the mixture at room temperature for 6 hours.

-

Slowly add 1-fluoro-4-nitrobenzene (2.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 120 °C and maintain it under reflux for 48 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Filter the resulting yellow-orange solid and wash it thoroughly with deionized water.

-

Further purify the crude product by washing with warm ethanol.

-

Dry the purified this compound product under vacuum.

Synthesis of this compound.

Perovskite Solar Cell Fabrication (Generalized Protocol)

This protocol describes a standard architecture for a perovskite solar cell. The deposition of TNPA as the HTM is included as a hypothetical step that requires optimization.

Experimental Protocol

1. Substrate Preparation:

-

Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes before use.

2. Electron Transport Layer (ETL) Deposition:

-

Prepare a compact TiO₂ layer by spin-coating a precursor solution (e.g., titanium diisopropoxide in ethanol) onto the FTO substrate, followed by annealing at high temperature (e.g., 500 °C).

-

Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ nanoparticle paste and anneal again.

3. Perovskite Layer Deposition:

-

Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

-

Spin-coat the perovskite solution onto the TiO₂ layer in a nitrogen-filled glovebox.

-

During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

-

Anneal the film on a hotplate to form the crystalline perovskite layer.

4. Hole Transport Layer (HTL) Deposition (Hypothetical TNPA application):

-

Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, chloroform, or toluene). The concentration will need to be optimized (typically in the range of 5-20 mg/mL).

-

Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are often used with HTMs to improve conductivity and performance. Their compatibility and optimal concentrations with TNPA would need to be determined.

-

Spin-coat the TNPA solution onto the perovskite layer. The spin speed and time will need to be optimized to achieve a uniform and pinhole-free layer of the desired thickness.

-

Anneal the HTL at a moderate temperature (e.g., 70-100 °C).

5. Metal Electrode Deposition:

-

Deposit the back contact by thermal evaporation of gold or silver (typically 80-100 nm thick) through a shadow mask to define the active area of the solar cell.

Generalized workflow for PSC fabrication.

Data Presentation

As of the latest literature review, there is no published quantitative data on the performance of perovskite solar cells using this compound as the hole transport material. Therefore, the following tables are presented as templates for data that would need to be collected from experimental work.

Table 1: Photovoltaic Performance of a Hypothetical TNPA-based Perovskite Solar Cell

| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| TNPA | - | - | - | - |

| Control (e.g., Spiro-OMeTAD) | - | - | - | - |

Table 2: Properties of this compound (Requires Experimental Determination for Use as an HTM)

| Property | Value |

| HOMO Level (eV) | - |

| LUMO Level (eV) | - |

| Hole Mobility (cm²/Vs) | - |

| Glass Transition Temp. (°C) | - |

Energy Level Diagram

For efficient hole extraction and transport in a perovskite solar cell, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite absorber. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the perovskite's conduction band minimum (CBM) to effectively block electrons. The following diagram illustrates this general principle. The energy levels for TNPA are hypothetical and would need to be determined experimentally.

Conceptual energy level alignment in a PSC.

Conclusion

While this compound is a molecule of interest due to its triphenylamine core, its potential as a hole transport material in perovskite solar cells remains unexplored in the published scientific literature. The protocols provided herein offer a starting point for researchers wishing to investigate this possibility. Significant experimental work is required to determine the optimal deposition conditions for TNPA, its electronic properties in a device setting, and its ultimate performance and stability as an HTM in perovskite solar cells.